5-Hete lactone

Overview

Description

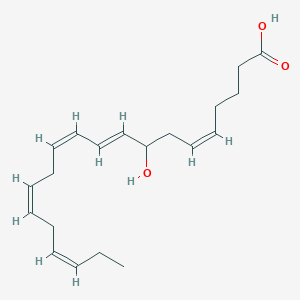

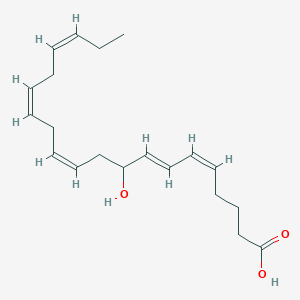

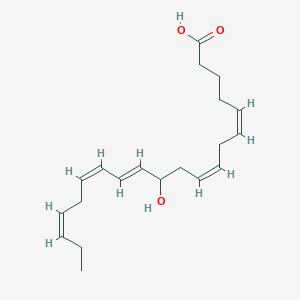

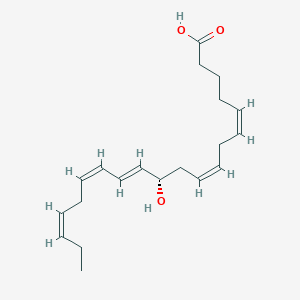

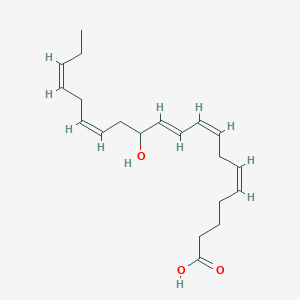

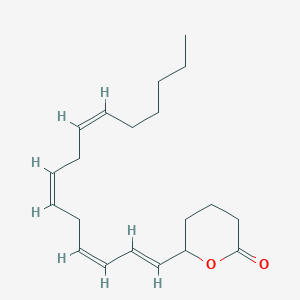

5-Hete lactone, also known as (±)this compound, is a unique marker for 5-lipoxygenase activation . It is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of (±)5-HETE . It inhibits 5-LO (5-lipoxygenase) from rat basophilic leukemia cells .

Synthesis Analysis

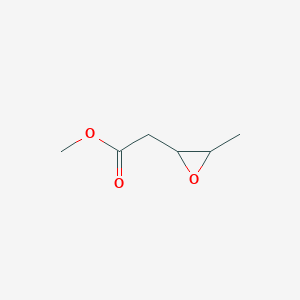

The synthesis of this compound involves a novel yeast reduction . The ®-6,7-dihydro-5-HETE lactone and (S)-6,7-dihydro-5-HETE lactone were synthesized from specific compounds .

Molecular Structure Analysis

The molecular formula of this compound is C20H30O2 . The average mass is 302.451 Da .

Chemical Reactions Analysis

This compound is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of (±)5-HETE . The lactone is several times more potent than the linear (±)5-HETE .

Physical and Chemical Properties Analysis

The chemical formula of this compound is C20H32O3 . The molar mass is 320.473 g·mol−1 .

Scientific Research Applications

Enzymatic Reactions and Physiological Substrates

Human serum paraoxonase (PON1) is known for its ability to hydrolyze over 30 different lactones and catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids. Remarkably, this includes the efficient lactonization and hydrolysis of oxidized unsaturated fatty acids such as 4-HDoHE and 5-HETE lactone. This suggests that oxidized eicosanoids and docosanoids, including this compound, are important physiological substrates for PON1, highlighting its potential role in metabolic pathways involving these compounds (Teiber, Draganov, & La Du, 2003).

Synthetic Applications

The synthesis of intermediates for 5-HETE has been demonstrated through yeast-mediated reduction processes and Baeyer-Villiger oxidation, maintaining a complete retention of enantiomeric excess. This method showcases the potential of biological systems and oxidative processes in generating key intermediates for complex biological molecules, including 5-HETE (Yamauchi, Kinoshita, & Kinoshita, 2003).

Catalytic Synthesis Techniques

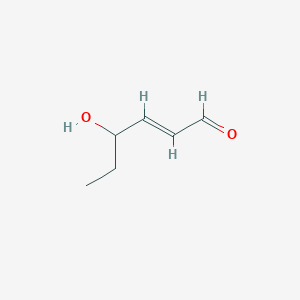

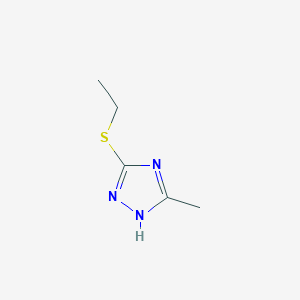

Advancements in catalytic, stereoselective techniques enable the efficient construction of various heterocyclic compounds. N-heterocyclic carbene-catalyzed reactions facilitate the synthesis of enantioenriched 5-membered (γ) lactones, demonstrating the importance of this approach in generating complex structures such as this compound and its derivatives (Murauski, Jaworski, & Scheidt, 2018). Moreover, the synthesis of γ-lactams and γ-lactones through intramolecular Pd-catalyzed allylic alkylations further illustrates the versatility and utility of palladium catalysis in generating complex lactone structures (Kammerer, Prestat, Madec, & Poli, 2014).

Mechanism of Action

Target of Action

5-HETE lactone, also known as 5-Hydroxyeicosatetraenoic acid, is an eicosanoid, a metabolite of arachidonic acid . It primarily targets and activates a dedicated G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1, also termed the OXE, OXE-R, hGPCR48, HGPCR48, or R527 receptor) . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .

Mode of Action

This compound stimulates cells primarily by binding to and activating the OXER1 receptor . This interaction triggers a cascade of intracellular events, leading to various physiological responses.

Biochemical Pathways

This compound is a product of the 5-lipoxygenase (5-LOX) pathway . It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . The synthesis of this compound is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .

Pharmacokinetics

It is known that the enzyme paraoxonase-1 (pon1) can hydrolyze this compound . The polymorphism at position 192(Q/R) of human PON1 is a determinant of Km and Vmax .

Result of Action

This compound and other members of the 5 (S)-HETE family contribute to the up-regulation of acute inflammatory and allergic responses . They serve as hormone-like autocrine and paracrine signaling agents that may be members of the innate immune system . In vitro studies suggest that 5 (S)-HETE and/or other of its family members may also be active in promoting the growth of certain types of cancers, in simulating bone reabsorption, in signaling for the secretion of aldosterone and progesterone, in triggering parturition, and in contributing to other responses in animals and humans .

Action Environment

The action of this compound can be influenced by environmental factors such as oxidative stress and activation of the respiratory burst in phagocytic cells . These conditions can increase the intracellular levels of NADP+, favoring the synthesis of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-Hete Lactone interacts with various enzymes and proteins. It is a product of a series of enzymatic reactions of arachidonic acid . It is also a substrate of paraoxonase-1 (PON1), an enzyme that plays a role in the metabolism of this compound . The nature of these interactions involves enzymatic reactions that lead to the formation and metabolism of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It stimulates cells primarily by binding and thereby activating a dedicated G protein-coupled receptor, the oxoeicosanoid receptor 1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . The mechanism involves the conversion of the 5-hydroxy residue of 5(S)-HETE to a ketone residue to form 5-oxo-eicosatetraenoic acid .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, there are changes in the effects of this compound. This includes information on the product’s stability and degradation . The stability of this compound in serum has been studied, providing insights into its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of arachidonic acid . It interacts with enzymes such as PON1 and is a product of a series of enzymatic reactions of arachidonic acid .

Subcellular Localization

It is known that 5-LOX, an enzyme involved in the formation of leukotrienes, can translocate to nuclear compartments where it is associated with the euchromatin .

Properties

IUPAC Name |

6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMAEYDIHWEEAF-XTDASVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81517-87-5 | |

| Record name | 5-Hydroxyeicosatetraenoic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081517875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-HETE lactone?

A1: this compound, the intramolecular ester of 5-hydroxyeicosatetraenoic acid (5-HETE), is produced alongside 5-HETE in human B cell lines stimulated with calcium ionophore. [] This suggests that both 5-HETE and this compound may play a role in B cell activation, a process initiated by a rise in intracellular calcium levels. []

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic routes have been explored:

- Yeast Reduction: A novel yeast reduction method using racemic ketoester as a starting material enables the synthesis of both (R)- and (S)-enantiomers of 6,7-dihydro-5-HETE lactone. This method leverages the stereoselectivity of yeast enzymes to achieve high enantiomeric excess (99% and 95% for the R and S enantiomers, respectively). []

- Organoiron Complexes: This approach utilizes tricarbonyl(pentadienyl)iron(1+) cations as key intermediates. Starting with the appropriate optically active precursor, both (+)- and (-)-enantiomers of 5-HETE methyl ester can be synthesized. This method allows for precise control over the stereochemistry of the final product. [, ]

Q3: Has the synthesis of this compound contributed to the understanding of leukotrienes?

A4: Yes, synthetic studies on this compound, specifically focusing on the stereospecific introduction of an allylic alcohol and the construction of the cis-divinylmethane functionality, have provided valuable insights into the synthesis of leukotrienes. [] These studies, employing organoiron complexes, have paved the way for new methods to synthesize leukotrienes and their analogs, contributing to a deeper understanding of these important biological mediators. []

Q4: What is the role of 12-HETE in relation to 5-HETE and this compound?

A5: Studies have shown that human uterine and intrauterine tissues produce 12-HETE as the major lipoxygenase product from arachidonic acid. [] While 5-HETE and this compound are also formed, they are present in smaller amounts. Interestingly, 12-HPETE, the precursor to 12-HETE, is known to inhibit prostacyclin biosynthesis. [] This finding suggests a potential interplay between these lipoxygenase products in regulating prostacyclin levels, which could have implications for pregnancy complications like pre-eclampsia. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.